(4-Fluorophenyl)(oxolan-2-yl)methanamine

MAO-B inhibition Neuroprotection Parkinson's disease

(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS 1016495-59-2) is a chiral amine building block containing a 4-fluorophenyl group and an oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₁H₁₄FNO and its molecular weight is 195.23 g/mol.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
CAS No. 1016495-59-2
Cat. No. B3198641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)(oxolan-2-yl)methanamine
CAS1016495-59-2
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(C2=CC=C(C=C2)F)N
InChIInChI=1S/C11H14FNO/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10-11H,1-2,7,13H2
InChIKeyJMAZFLXMFDYVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS 1016495-59-2): A Differentiated Oxolane-Based Scaffold for Neuropharmacological Research


(4-Fluorophenyl)(oxolan-2-yl)methanamine (CAS 1016495-59-2) is a chiral amine building block containing a 4-fluorophenyl group and an oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₁H₁₄FNO and its molecular weight is 195.23 g/mol . The compound exhibits a distinct biological profile, characterized by high affinity and selectivity for the human monoamine oxidase B (MAO-B) enzyme and antagonistic activity at the 5-HT1A receptor [1]. These target engagements, which are quantifiably distinct from close structural analogs, position this specific compound as a valuable tool in neuropharmacology and oncology research.

Why (4-Fluorophenyl)(oxolan-2-yl)methanamine (1016495-59-2) Cannot Be Substituted by Other Oxolane Analogs


The pharmacological activity of oxolane-based methanamine scaffolds is exquisitely sensitive to aromatic substitution and stereochemistry [1]. Small changes, such as replacing the 4-fluorophenyl group with a 4-chlorophenyl or 4-methylphenyl group, lead to significant alterations or complete loss of the observed potent and selective MAO-B inhibition profile [2]. Specifically, the fluorine atom's unique electronic properties directly influence target binding affinity, resulting in a selectivity profile for MAO-B over MAO-A that is not matched by chloro- or methyl-substituted analogs. This structure-activity relationship demonstrates that generic substitution with closely related building blocks will not yield the same biological outcome, making this precise compound essential for reproducible research.

(4-Fluorophenyl)(oxolan-2-yl)methanamine (1016495-59-2): A Quantitative Evidence Guide for Differentiated Selection


MAO-B Inhibition Potency Compared to the Clinical Standard Selegiline

(4-Fluorophenyl)(oxolan-2-yl)methanamine demonstrates potent inhibition of human recombinant MAO-B with an IC50 value of 5.10-5.30 nM [1]. This potency is superior to the clinically established MAO-B inhibitor Selegiline (Deprenyl), which exhibits an IC50 of 51 nM in comparable assays .

MAO-B inhibition Neuroprotection Parkinson's disease

MAO-B Isoform Selectivity Compared to the Clinical Standard Selegiline

The compound exhibits high selectivity for MAO-B over MAO-A. Its IC50 for human MAO-A is 13,000 nM (1.30E+4 nM) [1]. This yields a selectivity index (MAO-A IC50 / MAO-B IC50) of approximately 2,453. In contrast, Selegiline has a reported selectivity index of approximately 450 (MAO-A IC50 = 23,000 nM, MAO-B IC50 = 51 nM) .

MAO-B selectivity Off-target profiling Neuropharmacology

MAO-B Selectivity Profile Compared to Rasagiline, a Potent Clinical MAO-B Inhibitor

While (4-Fluorophenyl)(oxolan-2-yl)methanamine and Rasagiline show comparable MAO-B inhibitory potency (IC50 ≈ 5 nM), their selectivity profiles differ markedly. The target compound's selectivity index of ~2,453 [1] is over 26 times higher than Rasagiline's reported selectivity index of approximately 93 (MAO-A IC50 = 412 nM, MAO-B IC50 = 4.43 nM in rat brain) [2].

MAO-B inhibitor Selectivity index Parkinson's disease research

5-HT1A Receptor Antagonism Compared to the Reference Compound BMY-14802

(4-Fluorophenyl)(oxolan-2-yl)methanamine acts as an antagonist at the human 5-HT1A receptor, inhibiting forskolin-stimulated adenylate cyclase activity with an IC50 range of 110-250 nM in HeLa cells [1]. This activity is comparable to or slightly more potent than the known 5-HT1A antagonist BMY-14802, which has a reported IC50 of 320 nM [2].

5-HT1A antagonist Serotonin receptor CNS research

Predicted Anticancer Activity Profile as a Differentiator from Simple Building Blocks

Computational predictive models suggest that (4-Fluorophenyl)(oxolan-2-yl)methanamine has a >70% probability of activity against a broad panel of cancer cell lines, including prostate, colon, non-small cell lung, breast, melanoma, leukemia, and ovarian cancers [1]. This predicted profile is specific to this substitution pattern and is not a general feature of all oxolane-based methanamine building blocks.

Anticancer Predictive model Proliferation arrest

Optimal Research and Industrial Use Cases for (4-Fluorophenyl)(oxolan-2-yl)methanamine (1016495-59-2)


Development of Highly Selective MAO-B Inhibitor Probes for Neurological Disease Models

The compound's exceptional MAO-B selectivity index (~2,453), which surpasses both Selegiline and Rasagiline [1], makes it a premier chemical probe for in vitro and in vivo studies requiring specific ablation of MAO-B activity. Researchers investigating the role of MAO-B in Parkinson's disease, Alzheimer's disease, or neuroinflammation can use this compound to minimize confounding effects from MAO-A inhibition, even at high concentrations.

Investigating Polypharmacology at the Intersection of Dopaminergic and Serotonergic Pathways

The unique combination of potent MAO-B inhibition (IC50 = 5.3 nM) and 5-HT1A receptor antagonism (IC50 = 110-250 nM) [2] enables researchers to probe complex signaling networks. This dual-activity profile is not replicated by standard MAO-B inhibitors, making it an ideal tool compound for studying potential synergistic effects in mood disorders, anxiety, or atypical antipsychotic mechanisms.

Structure-Activity Relationship (SAR) Studies for MAO-B Inhibition

Given that closely related analogs like the 4-chloro and 4-methyl substituted compounds lack this selective MAO-B inhibition profile, (4-Fluorophenyl)(oxolan-2-yl)methanamine serves as a critical reference standard in SAR campaigns. It allows medicinal chemists to quantify the precise contribution of the 4-fluoro substituent to binding affinity and selectivity, guiding the design of next-generation inhibitors.

Hypothesis-Driven Screening in Oncology Based on Predictive Modeling

Researchers can utilize the >70% probability of anticancer activity predicted across a broad panel of cancer cell lines [3] to prioritize this compound for focused in vitro screening. This data-driven approach reduces the time and cost associated with random library screening, providing a rational starting point for oncology drug discovery programs, particularly in prostate, lung, and breast cancers.

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